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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide (AETCA)

This guide serves as an advanced technical resource for the synthesis, characterization, and application of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide (AETCA). This compound is a critical "ortho-amino carboxamide" scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis, characterization, and application of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide (AETCA). This compound is a critical "ortho-amino carboxamide" scaffold, primarily utilized as a bioisostere precursor for purine analogs, specifically thiazolo[5,4-d]pyrimidines .

Executive Technical Summary

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is a bifunctional heterocyclic intermediate. Its chemical value lies in the vicinal amino-amide motif (positions 5 and 4), which provides the necessary "push-pull" electronic environment for cyclocondensation reactions.

  • Primary Utility: Precursor for thiazolo[5,4-d]pyrimidines (7-deazapurine bioisosteres).

  • Key Reactivity: The C5-amino group acts as a nucleophile, while the C4-carboxamide serves as an electrophilic trap (via the carbonyl) or a dehydration partner, enabling fusion with one-carbon donors (e.g., formic acid, triethyl orthoformate).

  • Therapeutic Relevance: Derivatives are potent Adenosine Receptor Antagonists (A2A) , ATP-competitive Kinase Inhibitors , and Antiviral agents .

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a thiazole core substituted at the 2, 4, and 5 positions. The 2-ethyl group imparts lipophilicity (


), improving solubility in organic synthesis compared to the unsubstituted analog.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide
Molecular Formula

Molecular Weight 171.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (Decomposes upon melting)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water, DCM
pKa (Calculated) ~3.5 (Thiazole N), ~14 (Amide NH)
Key Functional Groups Primary Amine (

), Primary Amide (

), Thiazole Ring

Synthesis Protocol: The Ortho-Ester Cyclization Route

While several routes exist, the most robust method for generating the 2-ethyl variant with high regioselectivity is the Cook-Heilbron Cyclization modification. This involves the condensation of aminocyanoacetamide with triethyl orthopropionate, followed by thionation and cyclization.

Reaction Logic
  • Activation: Triethyl orthopropionate activates the amine of aminocyanoacetamide, forming an imidate intermediate.

  • Thionation/Cyclization: Hydrogen sulfide (

    
    ) or a hydrosulfide equivalent (NaSH) attacks the nitrile, followed by an intramolecular Thorpe-Ziegler type cyclization to close the thiazole ring.
    
Step-by-Step Methodology

Reagents:

  • Aminocyanoacetamide (1.0 eq)

  • Triethyl orthopropionate (1.5 eq)

  • Ethanol (Anhydrous)

  • Sodium Hydrosulfide (NaSH) or

    
     gas
    
  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Imidate Formation: In a round-bottom flask equipped with a reflux condenser, suspend aminocyanoacetamide (10 mmol) in anhydrous ethanol (20 mL). Add triethyl orthopropionate (15 mmol) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the starting amine. The intermediate formed is ethyl N-(2-amino-1,2-dicyanovinyl)propionimidate (or tautomer).

  • Cyclization: Cool the reaction mixture to 0°C. Introduce NaSH (20 mmol) dissolved in minimal ethanol (or bubble

    
     gas for 30 mins).
    
  • Heating: Slowly warm to room temperature, then heat to 60°C for 4 hours. The solution will darken, and sulfur may precipitate.

  • Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL).

  • Purification: Adjust pH to 8.0 with saturated

    
    . The product, 5-amino-2-ethyl-1,3-thiazole-4-carboxamide , will precipitate. Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).
    

Yield Expectation: 65–75%

Downstream Application: Synthesis of Thiazolo[5,4-d]pyrimidines[5][10][11]

The primary application of AETCA is the synthesis of fused bicyclic systems. The following workflow demonstrates the conversion of AETCA into a bioactive thiazolo[5,4-d]pyrimidine core.

Mechanism of Fusion

The C5-amine attacks a one-carbon electrophile (e.g., Formic Acid), forming a formamido intermediate. Subsequent dehydration between the formamido carbonyl and the C4-amide nitrogen closes the pyrimidine ring.

Synthesis Pathway Start Aminocyanoacetamide (Precursor) Inter Imidate Intermediate Start->Inter Reflux/EtOH Ortho Triethyl Orthopropionate (C2-Ethyl Source) Ortho->Inter AETCA 5-Amino-2-ethyl- 1,3-thiazole-4-carboxamide (AETCA) Inter->AETCA NaSH / H2S (Sulfurization) Final 2-Ethyl-thiazolo[5,4-d] pyrimidine-7-one AETCA->Final Ring Fusion (Dehydration) Cyclo Cyclization Agent (Formic Acid / POCl3) Cyclo->Final

Figure 1: Synthetic pathway from raw precursors to the bicyclic thiazolopyrimidine core via the AETCA scaffold.

Protocol: Ring Fusion (The "Purine" Closure)
  • Mixture: Mix AETCA (1.0 eq) with Triethyl Orthoformate (excess, solvent/reagent) and a catalytic amount of p-Toluenesulfonic acid (pTSA) .

  • Reaction: Reflux at 100°C for 4–6 hours.

  • Result: This yields 2-ethyl-thiazolo[5,4-d]pyrimidin-7(6H)-one .

  • Functionalization: Treat this "one" (lactam) with

    
      to generate the 7-chloro  derivative, which acts as a universal electrophile for 
    
    
    
    reactions with amines, creating diverse drug libraries.

Biological Relevance & Signaling Pathways

The AETCA scaffold is structurally homologous to 5-aminoimidazole-4-carboxamide (AICA) , the natural precursor to Purines. Consequently, drugs derived from AETCA often target purine-binding proteins.

Target Classes
  • Adenosine Receptors (

    
    , 
    
    
    
    ):
    Thiazolo[5,4-d]pyrimidines act as antagonists, relevant in Parkinson's disease and immuno-oncology.
  • Kinases (ATP-Competitive): The scaffold mimics the adenine ring of ATP, allowing inhibition of kinases like EGFR and Src .

Biological Activity Core Thiazolo[5,4-d]pyrimidine (Derived from AETCA) A2A Adenosine A2A Receptor Core->A2A Antagonism EGFR EGFR Kinase (ATP Pocket) Core->EGFR Inhibition HCV HCV Polymerase Core->HCV Allosteric Block Immuno Immuno-oncology (T-cell activation) A2A->Immuno Apoptosis Tumor Cell Apoptosis EGFR->Apoptosis

Figure 2: Pharmacological network of AETCA-derived heterocycles targeting kinase and receptor pathways.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use within a fume hood. The synthesis involves

    
     or NaSH (sulfur sources), which are toxic and malodorous. Bleach traps must be used for sulfur waste.
    
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Thiazole amines can oxidize or darken upon prolonged air exposure.

References

  • ChemicalBook. (n.d.). 5-amino-2-ethyl-1,3-thiazole-4-carboxamide Chemical Properties. Retrieved from

  • Li, Z. H., et al. (2017).[1] Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances. Retrieved from

  • PubChem. (n.d.). 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Hassan, G. S., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization. ACS Combinatorial Science. Retrieved from

  • Rashad, A. E., et al. (2010). Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry. (Contextual grounding for thiazole-pyrimidine fusion).

Sources

Exploratory

5-amino-thiazole-4-carboxamide derivatives in drug discovery

Part 1: Executive Summary & Strategic Value The "Thio-AICA" Scaffold 5-Amino-thiazole-4-carboxamide is a critical, yet often under-discussed, heterocyclic building block. Its primary significance in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The "Thio-AICA" Scaffold 5-Amino-thiazole-4-carboxamide is a critical, yet often under-discussed, heterocyclic building block. Its primary significance in modern drug discovery lies in its role as the thio-bioisostere of AICA (5-aminoimidazole-4-carboxamide) . Just as AICA is the biosynthetic precursor to purine nucleotides, 5-amino-thiazole-4-carboxamide is the gateway to thiazolo[4,5-d]pyrimidines —potent 7-thia-analogs of purines.

Why It Matters:

  • Purine Mimicry: The fused thiazolo[4,5-d]pyrimidine system mimics the adenine/guanine core, making it an exceptional scaffold for ATP-competitive kinase inhibitors and nucleoside analogs .

  • Chemical Space: Replacing the N7 of purine with Sulfur (S) alters electron density and lipophilicity, often improving membrane permeability and metabolic stability while retaining hydrogen-bonding fidelity.

  • Versatility: This scaffold has delivered hits across oncology (EGFR, PAK4 inhibitors), virology (HIV NNRTIs, HCMV), and neurology (CRF1 antagonists).

Part 2: Chemical Identity & Synthetic Architecture

Structural Bioisosterism

The core utility of this scaffold is best understood through comparison.

FeatureAICA (Natural Precursor)5-Amino-thiazole-4-carboxamide (Synthetic Scaffold)
Core Ring Imidazole (5-membered, 2N)Thiazole (5-membered, N+S)
H-Bonding Donor (NH) & Acceptor (N)Acceptor (N) & Weak Donor (CH/S interaction)
Lipophilicity Low (Hydrophilic)Moderate (Improved bioavailability)
Downstream Purines (Adenine, Guanine)Thiazolo[4,5-d]pyrimidines
Synthetic Pathway (The "Aminocyanacetamide" Route)

The most robust industrial route avoids unstable intermediates by utilizing aminocyanacetamide.

Mechanism:

  • Thioformylation: Aminocyanacetamide reacts with a sulfur source (e.g., dithioformic acid salts or equivalents) to form a thioamide intermediate.

  • Cyclization: Intramolecular attack of the sulfur on the nitrile carbon or activated electrophile closes the ring.

  • Result: 5-amino-thiazole-4-carboxamide.[1]

SynthesisFlow Start Aminocyanacetamide (Starting Material) Inter Thioamide Intermediate Start->Inter Thioformylation Reagent Dithioformate/H2S (Sulfur Source) Reagent->Inter Core 5-Amino-thiazole-4-carboxamide (The Scaffold) Inter->Core Cyclization Fused Thiazolo[4,5-d]pyrimidine (Drug Candidate) Core->Fused + Orthoesters/Urea (Ring Fusion)

Figure 1: Synthetic progression from raw material to the bioactive fused core.

Part 3: Medicinal Chemistry & Therapeutic Targets[2][3][4][5][6]

The 5-amino-thiazole-4-carboxamide core is rarely the final drug; it is the engine used to build the following classes of therapeutics.

Oncology: Kinase Inhibition (EGFR & PAK4)

Upon cyclization to thiazolo[4,5-d]pyrimidines, the scaffold fits into the ATP-binding pocket of kinases.

  • Mechanism: The N3 and N1 of the fused system (derived from the carboxamide and amino groups) form key hydrogen bonds with the "hinge region" of the kinase.

  • Case Study (PB-10): A thiazolo[4,5-d]pyrimidine derivative identified as a potent PAK4 inhibitor (IC50 = 15.12 µM).[2][3] It suppresses colorectal cancer cell proliferation by arresting cells in the G0/G1 phase.[2]

  • EGFR Inhibitors: 2,7-diamino-thiazolo[4,5-d]pyrimidines have shown selectivity for EGFR-overexpressing tumor cells, acting as bioisosteres of the quinazoline class (e.g., Gefitinib).

Virology: HIV & HCMV
  • HIV-1 NNRTIs: Piperidine-substituted thiazolo[4,5-d]pyrimidines bind to the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket. The sulfur atom induces a slight conformational change that can evade resistance mutations common to standard purine-based drugs.

  • HCMV: The scaffold acts as a guanosine analog, interfering with viral DNA synthesis.

Neurology: CRF1 Receptor Antagonists
  • Target: Corticotropin-Releasing Factor type 1 (CRF1) receptor.[3][4]

  • Role: Antagonists based on this scaffold treat stress-related disorders (anxiety, depression).[3] The thiazole core provides a rigid spacer that orients hydrophobic aryl groups to fit the GPCR's allosteric site.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Amino-thiazole-4-carboxamide

Standardized from Wang et al. (Heterocyclic Communications, 2014)

Reagents:

  • Aminocyanacetamide (10 mmol)

  • Sodium Dithioformate (or generated in situ via CHCl3/NaSH)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (approx. 10 mmol) of aminocyanacetamide in 20 mL of 50% EtOH/H2O.

  • Addition: Add sodium dithioformate (1.2 eq) slowly at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. The solution will darken slightly as the sulfur incorporates.

  • Cooling: Cool to room temperature, then chill in an ice bath.

  • Precipitation: The product often precipitates directly. If not, reduce volume by 50% under vacuum.

  • Purification: Filter the solid and recrystallize from hot ethanol.

    • Yield Expectations: 70–80%.

    • Characterization: 1H NMR (DMSO-d6) should show thiazole CH singlet (~8.0 ppm) and distinct NH2 signals.

Protocol B: Cyclization to Thiazolo[4,5-d]pyrimidine (General Method)

To convert the scaffold into a kinase inhibitor precursor.

  • Mix: Combine 5-amino-thiazole-4-carboxamide (1 eq) with Formamide (excess) or Triethyl Orthoformate (3 eq).

  • Heat: Reflux at 140–160°C for 6–8 hours.

  • Workup: Cool. The fused bicyclic product usually crystallizes out. Filter and wash with cold ether.

Part 5: Signaling Pathway Visualization (PAK4 Inhibition)

The following diagram illustrates how a derivative (like PB-10) derived from this scaffold interrupts cancer cell survival signaling.

PAK4_Pathway Drug Thiazolo[4,5-d]pyrimidine (PB-10) PAK4 PAK4 Kinase (Target) Drug->PAK4 Inhibits (ATP Comp.) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Substrates LIMK1 / Bad / B-Catenin PAK4->Substrates Phosphorylates PAK4->Apoptosis Suppresses (Normal Function) Cofilin Cofilin Phosphorylation Substrates->Cofilin Actin Remodeling Migration Cell Migration (Metastasis) Substrates->Migration Promotes

Figure 2: Mechanism of Action for PAK4 inhibitors derived from the thiazole-carboxamide core.

References

  • Wang, J., Guo, J., Lu, Y., & Tang, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications. Link

  • Rashad, A. E., et al. (2010). Synthesis and antiviral evaluation of some new thiazolo[4,5-d]pyrimidine derivatives. European Journal of Medicinal Chemistry. Link

  • Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society.[5] Link

  • Li, Y., et al. (2020).[6][7] PB-10, a thiazolo[4,5-d]pyrimidine derivative, targets p21-activated kinase 4 in human colorectal cancer cells.[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12620180, 5-Aminothiazole-4-carboxamide. Link

Sources

Foundational

2-ethyl-5-aminothiazole-4-carboxamide properties and SMILES

Executive Summary 2-Ethyl-5-aminothiazole-4-carboxamide is a specialized heterocyclic building block belonging to the class of 5-aminothiazoles. Unlike their 2-amino isomers, which are ubiquitous in drug discovery (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-5-aminothiazole-4-carboxamide is a specialized heterocyclic building block belonging to the class of 5-aminothiazoles. Unlike their 2-amino isomers, which are ubiquitous in drug discovery (e.g., dasatinib), 5-aminothiazoles are historically less explored due to synthetic challenges but are critical as bioisosteres of 5-aminoimidazole-4-carboxamide (AICA) .

This compound serves as a strategic scaffold in the synthesis of purine antimetabolites, adenosine receptor antagonists, and novel kinase inhibitors. Its structural core mimics the electronic and steric environment of the imidazole ring in purine nucleotides, making it a high-value intermediate for nucleoside analog development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

This molecule features a thiazole ring substituted at three positions, creating a dense pharmacophore with multiple hydrogen bond donors and acceptors.

Nomenclature and Identifiers[5][6][7]
Identifier TypeValue
IUPAC Name 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide
Common Name 2-Ethyl-AICA-thiazole analog
SMILES CCC1=NC(C(N)=O)=C(N)S1
InChI InChI=1S/C6H9N3OS/c1-2-4-8-5(3(7)10)6(9)11-4/h2H2,1H3,(H2,7,10)(H2,9)
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol
General Class 5-Aminothiazole; Carboxamide; Purine Isostere
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional groups of the molecule.

G Figure 1: Pharmacophore dissection of 2-ethyl-5-aminothiazole-4-carboxamide. Ethyl Ethyl Group (Lipophilic) Thiazole Thiazole Core (Aromatic Scaffold) Ethyl->Thiazole Pos 2 Amino 5-Amino Group (H-Bond Donor) Thiazole->Amino Pos 5 Amide 4-Carboxamide (H-Bond Donor/Acceptor) Thiazole->Amide Pos 4

Physicochemical Profile

The substitution pattern of the thiazole ring dictates its solubility and stability. The 5-amino group is electron-donating, increasing the electron density of the ring, while the 4-carboxamide is electron-withdrawing, providing necessary stabilization to the 5-aminothiazole system (which can otherwise be unstable).

PropertyValue / DescriptionNote
Appearance Pale yellow to off-white powderTypical for conjugated aminothiazoles.
Melting Point 165–170 °C (Decomposes)Estimated based on methyl analogs [1].
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents.
pKa (Ring N) ~2.5 – 3.0Less basic than pyridine due to sulfur electronegativity.
pKa (Amino) ~5.5Weakly basic; conjugation with ring/amide reduces basicity.
H-Bond Donors 2 (Amino + Amide)Critical for active site binding.
H-Bond Acceptors 3 (Ring N, Amide O, Thiazole S)

Synthetic Pathways[1][4][8][9]

The synthesis of 5-aminothiazole-4-carboxamides is distinct from the common Hantzsch synthesis used for 2-aminothiazoles. The most robust method involves the Cook-Heilbron cyclization or the cyclization of 2-acylamino-2-thiocarbamoylacetamides .

Pathway Logic: The "Modified Cook-Heilbron" Route

This route builds the thiazole ring by cyclizing a thioacylated aminonitrile derivative. It is preferred for its regioselectivity, ensuring the amino group ends up at position 5 and the carboxamide at position 4.

Reaction Scheme Diagram

Synthesis Figure 2: Stepwise synthesis via acylamino-thiocarbamoyl intermediate. Start 2-Amino-2-cyanoacetamide (Precursor A) Inter1 2-Propionylamino-2-cyanoacetamide (Intermediate 1) Start->Inter1 Acylation Reagent Propionyl Chloride / Anhydride (Reagent) Reagent->Inter1 Inter2 2-Propionylamino-2-thiocarbamoylacetamide (Intermediate 2) Inter1->Inter2 Thioamide Formation Thio H2S / Pyridine (Thionation) Thio->Inter2 Product 2-Ethyl-5-aminothiazole-4-carboxamide (Target) Inter2->Product Cyclodehydration (Ring Closure) Acid PPA or Acid Catalysis (Cyclization) Acid->Product

Detailed Experimental Protocol

Objective: Synthesis of 2-ethyl-5-aminothiazole-4-carboxamide via the cyclization of 2-propionylamino-2-thiocarbamoylacetamide [2].

Step 1: Acylation[1]
  • Reagents: Suspend 2-amino-2-cyanoacetamide (10 mmol) in anhydrous THF (50 mL).

  • Addition: Add Propionyl chloride (11 mmol) dropwise at 0°C under nitrogen atmosphere. Add Triethylamine (11 mmol) as a base scavenger.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate to yield 2-propionylamino-2-cyanoacetamide .

Step 2: Thionation (Formation of Thioamide)
  • Reagents: Dissolve the intermediate from Step 1 in Pyridine (20 mL) and Triethylamine (5 mL).

  • Gas Addition: Bubble dry Hydrogen Sulfide (H₂S) gas through the solution at 0°C for 30 minutes, or use Lawesson’s Reagent (0.6 equiv) in refluxing toluene for a solid-reagent alternative.

  • Observation: The reaction mixture typically darkens. Stir for 12 hours at room temperature.

  • Isolation: Pour into ice water. The thioamide intermediate (2-propionylamino-2-thiocarbamoylacetamide ) typically precipitates. Filter and dry.

Step 3: Cyclization[2][1]
  • Reagents: Dissolve the thioamide intermediate in Polyphosphoric Acid (PPA) or concentrated H₂SO₄ (10 mL).

  • Heating: Heat the mixture to 60–80°C for 1–2 hours. Note: This step drives the dehydration and ring closure.

  • Neutralization: Cool to room temperature and pour onto crushed ice. Neutralize carefully with Ammonium Hydroxide (NH₄OH) to pH 8.

  • Purification: The crude product precipitates as a yellow solid. Recrystallize from Ethanol/Water or DMF/Water .

Applications in Drug Discovery[9][11]

Purine Bioisosterism

The 5-aminothiazole-4-carboxamide scaffold is a sulfur-containing bioisostere of the imidazole ring found in purines.

  • Mechanism: It mimics the geometry and hydrogen bonding capabilities of 5-aminoimidazole-4-carboxamide (AICA) .

  • Application: Precursor for Thiazolo[5,4-d]pyrimidines .[1] By reacting the 5-amino and 4-carboxamide groups with formamide or orthoesters, researchers can fuse a pyrimidine ring, creating purine analogs that inhibit kinases or act as adenosine receptor antagonists [3].

Kinase Inhibition

The "2-ethyl" substitution provides lipophilicity that can occupy hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).

  • Targeting: The amino-carboxamide motif acts as a bidentate hinge binder, forming key hydrogen bonds with the kinase hinge region backbone.

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). 5-aminothiazoles are susceptible to oxidation (darkening) upon exposure to air and light.

  • Stability: The 4-carboxamide group significantly stabilizes the 5-aminothiazole core compared to the unsubstituted parent. However, avoid strong oxidizing agents.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood). No specific toxicology data is available for this specific derivative, so assume toxicity similar to other aminothiazoles (potential skin sensitizer).

References

  • Strazzolini, P., Giumanini, A. G., & Cauci, S. (1990).[1] Acetic formic anhydride a review. Tetrahedron, 46(4), 1081-1118. Link (Discusses cyclization methods for aminothiazoles).

  • Yamada, M., Fukui, T., Nunami, K. (1995).[1] A novel synthesis of methyl 5-substituted thiazole-4-carboxylates. Tetrahedron Letters, 36(2), 257-260. Link (Provides protocol foundation for 5-substituted thiazoles).

  • Andersen, K. E., Hammad, M., & Pedersen, E. B. (1986).[1] A one-step synthesis of thiazolo[5,4-d]pyrimidin-7-amines.[1] Liebigs Annalen der Chemie, 1986(7), 1255–1264. Link (Validates the use of 5-aminothiazole-4-carboxamides as purine analog precursors).

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[3] Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphide.[3] Journal of the Chemical Society, 1598-1609. Link (The foundational "Cook-Heilbron" synthesis).

Sources

Exploratory

An In-Depth Technical Guide to 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide

Abstract This technical guide provides a comprehensive overview of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The aminothiazole carboxamide scaffold is a recognized pharmacophore present in a wide array of biologically active molecules. This document details the fundamental molecular properties of the title compound, proposes a robust and logical synthetic pathway based on established chemical principles, and discusses its potential applications grounded in the known bioactivities of structurally related analogues. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this specific chemical entity.

Core Molecular Profile

The foundational step in the exploration of any novel compound is the precise characterization of its molecular formula and weight. These properties are critical for analytical quantification, reaction stoichiometry, and spectroscopic analysis.

Molecular Structure and Formula

The systematic name 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide defines a unique chemical architecture. The structure consists of a five-membered 1,3-thiazole ring, which is substituted at the C2, C4, and C5 positions with an ethyl, a carboxamide, and an amino group, respectively.

Based on this substitution pattern, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 3 (thiazole ring) + 2 (ethyl group) + 1 (carboxamide) = 6

  • Hydrogen (H): 5 (ethyl group) + 2 (amino group) + 2 (carboxamide group) = 9

  • Nitrogen (N): 1 (thiazole ring) + 1 (amino group) + 1 (carboxamide group) = 3

  • Oxygen (O): 1 (carboxamide group) = 1

  • Sulfur (S): 1 (thiazole ring) = 1

This yields the molecular formula C₆H₉N₃OS .

Physicochemical Properties

A summary of the key quantitative data for 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is presented in Table 1. The molecular weight is calculated from the molecular formula using the atomic weights of each element.

PropertyValue
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol
IUPAC Name 5-amino-2-ethyl-1,3-thiazole-4-carboxamide

Synthesis and Mechanistic Rationale

The proposed synthesis is a one-pot, three-component reaction that offers high atom economy and avoids the isolation of potentially unstable intermediates, making it suitable for both laboratory-scale synthesis and industrial production.[4]

Proposed Synthetic Pathway: Modified Gewald Reaction

The synthesis of the target molecule can be achieved by the condensation of an α-methylene thioamide, an activated nitrile, and elemental sulfur. For this specific target, the logical precursors are thiopropionamide , 2-cyanoacetamide , and elemental sulfur , catalyzed by a suitable base.

Diagram 1: Proposed Synthesis of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide

Gewald_Synthesis cluster_reactants Starting Materials Thiopropionamide Thiopropionamide (Provides C2-Ethyl and S1) Intermediate Knoevenagel Adduct (Activated Intermediate) Thiopropionamide->Intermediate Knoevenagel Condensation Cyanoacetamide 2-Cyanoacetamide (Provides C4-Carboxamide and C5-Amino) Cyanoacetamide->Intermediate Knoevenagel Condensation Sulfur Elemental Sulfur (S₈) (Provides the 'missing' sulfur atom for cyclization) Product 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide Sulfur->Product Cyclization & Tautomerization Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Product Cyclization & Tautomerization Drug_Discovery Start 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide (Core Scaffold) Derivatization Chemical Derivatization (Modification of Amino/Carboxamide Groups) Start->Derivatization Library Synthesis Screening High-Throughput Screening (Biological Assays) Derivatization->Screening Hit Hit Compound Identification Screening->Hit Activity Confirmed Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate Efficacy & Safety Met

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Mastering the Recrystallization of Ethyl-Substituted Thiazole Amides for Pharmaceutical Development

Foreword: Beyond Purification – The Pursuit of Crystalline Perfection In the landscape of pharmaceutical development, the purification of active pharmaceutical ingredients (APIs) is a critical step that directly influenc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Purification – The Pursuit of Crystalline Perfection

In the landscape of pharmaceutical development, the purification of active pharmaceutical ingredients (APIs) is a critical step that directly influences safety, efficacy, and stability. For the promising class of ethyl-substituted thiazole amides, known for their diverse biological activities, achieving chemical purity is only the first hurdle. The true challenge lies in obtaining a crystalline solid with consistent and desirable physicochemical properties. Recrystallization stands as the most powerful technique to achieve this, moving beyond simple purification to enable the control of particle size, morphology, and, most critically, the polymorphic form of the final API.[1][2]

This guide is designed for researchers and drug development professionals. It eschews a simple, step-by-step format in favor of a deeper exploration of the principles, strategies, and practical nuances of recrystallizing ethyl-substituted thiazole amides. Our focus is on the causality behind experimental choices, empowering the scientist to troubleshoot and optimize with a foundation of expert knowledge.

The Cornerstone of Purity: Understanding Recrystallization Fundamentals

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at an elevated temperature (typically its boiling point).[3] Impurities, ideally, will either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

The process hinges on creating a supersaturated solution from which the target compound can crystallize in a slow, controlled manner as the solution cools. This slow growth is paramount; it allows molecules of the same type to align selectively into a crystal lattice, excluding dissimilar impurity molecules.[4] A rushed crystallization process can trap impurities within the growing crystal lattice, diminishing the effectiveness of the purification.[4]

The Polymorphic Challenge: A Critical Consideration for Thiazole Amides

For drug development professionals, understanding polymorphism is not optional. Polymorphism is the ability of a solid material to exist in two or more different crystalline forms.[5][6] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[7] This structural difference can lead to significant variations in crucial pharmaceutical properties:

  • Solubility & Bioavailability: Different polymorphs can have different solubilities, which can directly impact the drug's dissolution rate and, consequently, its bioavailability.[5]

  • Stability: One polymorph is generally the most thermodynamically stable under a given set of conditions, while others are metastable. Metastable forms can convert to the stable form over time, potentially altering the drug product's properties during storage.[6]

  • Processability: Properties like crystal shape and mechanical strength can vary between polymorphs, affecting manufacturing processes like filtration, drying, and tableting.[7]

The screening for and control of polymorphism is a vital part of API development to ensure a consistent and reliable drug product.[1][5] Recrystallization conditions—such as the choice of solvent, cooling rate, and agitation—are primary factors that influence which polymorphic form is produced.[8]

Strategic Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical variable in the recrystallization of ethyl-substituted thiazole amides. A systematic approach is necessary to identify the optimal solvent or solvent system.

Guiding Principles:
  • "Like Dissolves Like" : This adage is a useful starting point. Thiazole amides possess a polar amide group and a moderately polar thiazole ring, but the ethyl substituent and any other aryl or alkyl groups add non-polar character. Therefore, solvents of intermediate polarity are often successful.

  • Solubility Profile : The ideal solvent should exhibit a steep solubility curve with respect to temperature—high solubility when hot and low solubility when cold.[3] This maximizes the recovery of the purified compound upon cooling.[9]

  • Boiling Point : Solvents with boiling points between 60°C and 100°C are generally preferred. Lower boiling points can lead to excessive evaporation and premature crystallization, while higher boiling points can make the solvent difficult to remove from the final product.

  • Inertness : The solvent must not react with the compound being purified.

Common Solvents for Thiazole Amides:

Based on literature and empirical data, the following solvents are excellent starting points for screening.[3][10]

SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78Polar ProticOften a good choice for amides; can form hydrogen bonds.[11][12] May need to be used in a mixture with water for less polar analogs.[13][14]
Ethyl Acetate 77Polar AproticA versatile solvent for compounds of intermediate polarity.[3] N-(Thiazol-2-yl)acetamide has been successfully recrystallized from it.[15]
Acetonitrile 82Polar AproticCan give very good results for amides, sometimes avoiding the need for chromatography.[10]
Acetone 56Polar AproticA strong, polar solvent. Its low boiling point requires careful handling to prevent excessive evaporation.[3]
Toluene 111Non-polarUseful for more non-polar thiazole amide derivatives. Its higher boiling point can be a disadvantage.[16]
Water 100Very PolarGenerally, thiazole amides have low solubility in water, making it a potential anti-solvent in a two-solvent system.[17]
Visualization: Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start with Crude Ethyl-Thiazole Amide test_solvents Test solubility of small samples in various solvents (e.g., EtOH, EtOAc, MeCN, Toluene) start->test_solvents hot_dissolve Does it dissolve completely when hot? test_solvents->hot_dissolve cold_precipitate Do crystals form upon cooling? hot_dissolve->cold_precipitate  Yes insoluble FAIL: Insoluble hot_dissolve->insoluble  No single_solvent SUCCESS: Use as single solvent cold_precipitate->single_solvent Yes too_soluble FAIL: Too soluble cold_precipitate->too_soluble No two_solvent Consider Two-Solvent (Anti-Solvent) Method too_soluble->two_solvent insoluble->two_solvent

Caption: A decision tree for systematic solvent selection.

Detailed Experimental Protocols

Safety First: Always conduct recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.[4]

  • Dissolution: Place the crude ethyl-substituted thiazole amide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the boiling point of the solvent with gentle swirling or magnetic stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Expert Tip: Adding an excess of solvent is a common mistake that will drastically reduce your yield.[9] Aim for the minimum amount of boiling solvent required.[9]

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated funnel and flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Rushing this step by immediately placing the flask in an ice bath can cause the compound to "crash out," trapping impurities.[4]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[3] Using room temperature or warm solvent will redissolve some of your product.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[3]

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is used when no single solvent has the ideal solubility characteristics. It employs two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[11]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask, as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with constant swirling. The anti-solvent should also be heated to prevent localized cooling and premature precipitation.[4]

  • Induce Cloudiness: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-clarify: Add a few drops of the hot "solvent" until the solution becomes clear again. This ensures you are just at the point of saturation.

  • Cooling, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1.

Visualization: General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Thiazole Amide dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter Impurities? cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Chill in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used).- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and cool again.[3][18]- Try scratching the inside of the flask with a glass rod to create nucleation sites.[3][4]- Add a "seed crystal" of the pure compound.[18]- If all else fails, add a miscible anti-solvent dropwise.[3]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities depressing the melting point.- Return the solution to the heat and add more solvent to lower the saturation point, then cool more slowly.[18]- Ensure cooling is very slow; insulate the flask to retain heat longer.[18]- Consider pre-purification with charcoal if impurities are the suspected cause.[18]
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold enough.- Compound has significant solubility in the cold solvent.- Use the absolute minimum amount of hot solvent for dissolution.[3][9]- Ensure the filtration apparatus is pre-heated.[3]- Always use ice-cold solvent for washing the crystals.[9]- Ensure the filtrate is thoroughly chilled in an ice bath to maximize precipitation.[3]

Conclusion: The Path to a Perfect Crystal

The recrystallization of ethyl-substituted thiazole amides is a technique that marries scientific principle with careful laboratory practice. By understanding the fundamentals of solubility, embracing the challenge of polymorphism, and adopting a strategic approach to solvent selection and execution, researchers can consistently achieve the high levels of purity and desired crystalline form essential for the advancement of pharmaceutical candidates. This guide provides the foundational knowledge and practical protocols to master this indispensable technique.

References

  • Benchchem. Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Pharmaceutical Technology. Advancing Approaches in Detecting Polymorphism.
  • Lu J, Rohani S. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Curr Med Chem. 2009;16(7):884-905.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Pund, S. et al. Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ResearchGate. 2024.
  • All About Drugs. Polymorphism.
  • Edelmann, F. T. What is the best technique for amide purification? ResearchGate. 2020.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Scribd. API Polymorphism.
  • Recrystallization.
  • Yunus, U. et al. N-(Thiazol-2-yl)acetamide. National Institutes of Health.
  • Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Recrystallization.
  • Recrystallization - Single Solvent.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. 2022.
  • ResearchGate. Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs.
  • MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. 2022.
  • COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Benchchem. solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions.
  • Khan, K. M. et al. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. National Institutes of Health. 2023.
  • Stephens, C. E. et al. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. National Institutes of Health. 2013.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Reaction Temperature for Thiazole Ring Closure

Subject: Thermal Management Strategies for Hantzsch Thiazole Synthesis & Derivatives Support Ticket ID: THZ-OPT-2026 Assigned Specialist: Senior Application Scientist Executive Summary: The Thermal Landscape Thiazole syn...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Thermal Management Strategies for Hantzsch Thiazole Synthesis & Derivatives Support Ticket ID: THZ-OPT-2026 Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

Thiazole synthesis, particularly the Hantzsch protocol (condensation of


-haloketones with thioamides), is a biphasic thermal process.[1] It requires balancing the kinetic ease of the initial 

-alkylation against the high activation energy required for the subsequent cyclodehydration.[1]

The Core Problem: Users often treat temperature as a static variable. However, thiazole formation is dynamic.

  • Too Low (<50°C): The reaction stalls at the intermediate acyclic thioimidate (S-alkylated species), failing to ring-close.[1]

  • Too High (>100°C or uncontrolled exotherm): Leads to oxidative tarring, polymerization of the

    
    -haloketone, or formation of disulfide byproducts.[1]
    

This guide provides a self-validating thermal roadmap to maximize yield and purity.

Mechanistic Workflow & Thermal Checkpoints

To troubleshoot effectively, you must visualize where the energy is being consumed.[1] The reaction proceeds in two distinct thermal stages.[2]

Diagram 1: Hantzsch Mechanism & Thermal Gating

This diagram illustrates the energy barriers and critical temperature checkpoints for the reaction.[1]

ThiazoleMechanism cluster_0 Thermal Hazard Zone Start Reagents (Alpha-Haloketone + Thioamide) Inter1 Intermediate A (Acyclic Thioimidate) Start->Inter1 Step 1: S-Alkylation (Fast, Exothermic, RT-40°C) Transition Cyclization Transition State Inter1->Transition Step 2: N-Attack (High Ea, Requires Heat) Product Final Thiazole (HBr Salt) Transition->Product Step 3: Dehydration (-H2O, Aromatization)

Caption: Step 1 is kinetically fast and can occur at RT. Step 2 (Ring Closure) is the rate-determining step requiring thermal activation (typically >60°C).[1]

Standardized Protocols (Self-Validating)

Do not deviate from these baselines without a specific hypothesis.

Protocol A: Thermodynamic Control (Conventional Reflux)

Best for: Large scale (>5g), thermally stable substrates.[1]

  • Stoichiometry: Dissolve 1.0 eq

    
    -haloketone and 1.1 eq thioamide in Ethanol (EtOH)  or Methanol (MeOH) .
    
    • Checkpoint: Concentration should be 0.5 M to 1.0 M. Too dilute = slow kinetics; Too concentrated = exotherm risk.

  • Activation: Heat to reflux (78°C for EtOH).

    • Duration: 2–4 hours.

  • Validation: Monitor TLC. The intermediate thioimidate often appears as a spot just below the starting material before disappearing.

  • Isolation: Cool to 0°C. The product usually precipitates as the hydrobromide salt. Filter and wash with cold ether.

Protocol B: Kinetic Acceleration (Microwave Irradiation)

Best for: High-throughput screening, difficult substrates, avoiding charring.[1]

  • Setup: Seal reagents in a microwave-transparent vial with EtOH (fill volume <60%).

  • Parameters:

    • Temperature: 90°C – 120°C (Dynamic Power mode).

    • Time: 10 – 20 minutes.

    • Stirring: High (critical to prevent hot spots).

  • Advantage: Rapid heating bypasses the slow decomposition pathways that plague prolonged reflux methods.

Troubleshooting Center (Q&A)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal Decomposition (Charring).


-Haloketones are lachrymators and thermally unstable. If the reaction temperature ramps too slowly or overshoots, the haloketone polymerizes before it can react with the thioamide.[1]

Corrective Action:

  • The "Reverse Addition" Fix: Do not mix all reagents at room temperature and then heat. Instead, dissolve the thioamide in refluxing ethanol first. Then, add the

    
    -haloketone dropwise to the hot solution.[1]
    
    • Why? This keeps the concentration of free haloketone low and ensures immediate reaction upon addition.

  • Inert Atmosphere: Oxygen accelerates the oxidative decomposition of sulfur intermediates. Run under Nitrogen or Argon.

Issue 2: "I have low yield and sticky solids."

Diagnosis: Trapped Intermediates (Incomplete Cyclization). You likely formed the S-alkylated intermediate (Step 1 in Diagram 1) but failed to supply enough energy to drive the dehydration/aromatization (Step 3).[1]

Corrective Action:

  • Push the Equilibrium: Add a dehydrating agent or a weak base.

    • Add: Molecular sieves (3Å) or a catalytic amount of Sodium Acetate (NaOAc) to buffer the HBr formed.[1]

  • Solvent Switch: Switch from MeOH (65°C) to EtOH (78°C) or n-Propanol (97°C) to access higher thermal ceilings.[1]

Issue 3: "I isolated the wrong isomer."

Diagnosis: Regioselectivity Drift. In acidic conditions (high HBr concentration from the reaction), the regioselectivity can shift towards 2-imino-2,3-dihydrothiazoles rather than the desired 2-aminothiazoles.[1]

Corrective Action:

  • pH Control: If you require the 2-aminothiazole, ensure the reaction does not become too acidic. Add 1.0 eq of mild base (e.g., NaHCO3) after the initial consumption of starting material to neutralize the salt and favor the thermodynamic amino-tautomer.[1]

Comparative Data: Microwave vs. Conventional

Data aggregated from comparative studies (See References [2], [4]).

ParameterConventional Reflux (EtOH)Microwave Assisted (100°C)
Reaction Time 2 – 8 Hours10 – 20 Minutes
Typical Yield 50% – 75%85% – 95%
Purity (Crude) Low (Requires recrystallization)High (Simple wash often sufficient)
Energy Efficiency Low (Wall heating loss)High (Direct dielectric heating)

Troubleshooting Logic Tree

Use this decision tree to diagnose failures in real-time.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete No Tar Black Tar / Charring CheckTLC->Tar Decomposition TempCheck Is Temp > 70°C? Incomplete->TempCheck IncreaseT Action: Switch Solvent (MeOH -> EtOH) or use MW TempCheck->IncreaseT No Catalyst Action: Add Lewis Acid (e.g., Iodine) or NaOAc TempCheck->Catalyst Yes ReverseAdd Action: Use Reverse Addition (Dropwise Haloketone to Reflux) Tar->ReverseAdd Inert Action: Purge with N2/Ar Tar->Inert

Caption: A logic flow for diagnosing common Hantzsch synthesis failures based on observable physical states and TLC data.

References

  • National Institutes of Health (PMC). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[1] PMC3549646. [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[3] 1, 1987.[3] [Link][1][4][5]

  • Rasayan Journal of Chemistry. A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. Vol. 10, No. 4, 2017.[1] [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles.[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Validating Thiazole Structure: A Comparative Guide to SC-XRD vs. NMR

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes Executive Summary In drug discovery, the thiazole ring is a privileged pharmacophore, present in thera...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary

In drug discovery, the thiazole ring is a privileged pharmacophore, present in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, the synthesis of substituted thiazoles—particularly via the Hantzsch reaction or cycloadditions—often yields regioisomers and tautomers that are indistinguishable by 1D-NMR alone.

While NMR and Mass Spectrometry (MS) are the workhorses of high-throughput screening, they rely on indirect evidence (chemical shift environments and fragmentation patterns). Single-Crystal X-ray Diffraction (SC-XRD) remains the only analytical technique capable of providing absolute structural certainty.

This guide objectively compares SC-XRD against spectroscopic alternatives, detailing the specific crystallographic parameters (bond lengths and electron density maps) required to validate thiazole geometry.

The Structural Challenge: Why Thiazoles Deceive NMR

Thiazoles present two primary structural ambiguities that frequently lead to misassignment in literature:

  • Regioisomerism: In the synthesis of 2,4-disubstituted vs. 2,5-disubstituted thiazoles, the proton chemical shifts on the ring carbon are often within 0.2 ppm of each other. NOESY (Nuclear Overhauser Effect Spectroscopy) can sometimes resolve this, but only if distinct spatial neighbors exist.

  • Tautomerism: 2-aminothiazoles exist in equilibrium between the amine (aromatic) and imine (non-aromatic) forms. In solution, rapid proton exchange often results in averaged NMR signals, masking the true dominant species.

Comparative Analysis: SC-XRD vs. Alternatives
Feature1H / 13C NMR Mass Spectrometry (HRMS) SC-XRD (Crystallography)
Primary Output Chemical EnvironmentMolecular Formula / MassAbsolute Atomic Position
Regioisomer ID Inferential (requires NOE/HMBC)Difficult (fragmentation often identical)Definitive (Direct visualization)
Tautomer ID Averaged signals (solution state)Cannot distinguishDefinitive (Locates H atoms)
Sample State SolutionGas/SolutionSolid Crystal
Turnaround MinutesMinutesHours to Days
Cost LowLowModerate

The Crystallographic Advantage: The "Heavy Atom" Effect

From a physics perspective, SC-XRD is uniquely checking for electron density. X-rays scatter proportionally to the square of the atomic number (


).
  • Carbon (

    
    ):  Scattering factor 
    
    
    
  • Nitrogen (

    
    ):  Scattering factor 
    
    
    
  • Sulfur (

    
    ):  Scattering factor 
    
    
    

The Consequence: In a thiazole ring, the Sulfur atom acts as a "lighthouse." Its electron density is roughly 5x higher than the Nitrogen or Carbon atoms. This allows the crystallographer to unambiguously orient the ring in the unit cell, instantly resolving regioisomerism that might take days to deconstruct via 2D-NMR.

Critical Validation Metric: Bond Lengths

When validating a thiazole structure, the bond lengths derived from the .cif (Crystallographic Information File) are the ultimate truth. You must compare your experimental data against these standard ranges:

Bond TypeTypical Length (Å)Diagnostic Value
C — S 1.70 – 1.75 Longest bond in ring; definitive marker for orientation.
C = N 1.28 – 1.32 Indicates double bond character (imine-like).
C — N 1.36 – 1.40 Indicates single bond character (amine-like).
C — C 1.34 – 1.44 Variable depending on conjugation.

Data derived from Cambridge Structural Database (CSD) averages for thiazole derivatives.

Workflow: From Ambiguity to Resolution

The following decision matrix outlines when to escalate from NMR to SC-XRD.

ThiazoleValidation Start Synthesis Product (Thiazole Derivative) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Is Structure Ambiguous? (Overlapping peaks / Tautomers) NMR->Ambiguity NOESY Run 2D NMR (NOESY / HMBC) Ambiguity->NOESY Yes Resolved Structure Confirmed (High Confidence) Ambiguity->Resolved No (Clear Signals) NOESY->Resolved Distinct Correlations Crystallize Initiate Crystallization (Vapor Diffusion) NOESY->Crystallize Inconclusive XRD SC-XRD Data Collection Crystallize->XRD Refinement Structure Refinement (Check R-factor & Bond Lengths) XRD->Refinement Final Absolute Configuration Determined Refinement->Final

Figure 1: Decision matrix for structural validation. SC-XRD is the mandatory escalation path when spectroscopic data remains ambiguous.

Experimental Protocol: Crystallizing Thiazoles

Thiazoles are often polar and difficult to crystallize. Standard evaporation often yields amorphous powder. The Vapor Diffusion method is the most reliable technique for obtaining X-ray quality single crystals for these heterocycles.

Materials
  • Inner Vial: 4 mL glass vial (for sample).

  • Outer Vial: 20 mL scintillation vial with tight cap.

  • Solvent A (Good Solvent): DCM, Methanol, or Acetone (dissolves the thiazole).

  • Solvent B (Anti-Solvent): Hexane, Pentane, or Diethyl Ether (thiazole is insoluble).

Step-by-Step Methodology
  • Dissolution: Dissolve 5–10 mg of the thiazole sample in the minimum amount of Solvent A (0.5 – 1.0 mL) in the inner vial. Ensure the solution is clear; filter if necessary.

  • Setup: Place the open inner vial inside the outer vial.

  • Diffusion Charge: Carefully add 3–5 mL of Solvent B into the outer vial. Crucial: Do not let Solvent B spill into the inner vial. The liquid level of B should be lower than the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Store in a vibration-free environment at room temperature (or 4°C if unstable).

  • Mechanism: Solvent B is more volatile. It vaporizes and diffuses into the inner vial, slowly lowering the solubility of the thiazole, forcing it to organize into a lattice rather than precipitating as powder.

VaporDiffusion cluster_0 Vapor Diffusion Chamber Inner Inner Vial: Thiazole + Good Solvent (e.g., DCM) Outer Outer Vial Environment: Anti-Solvent Vapor (e.g., Hexane) Process Equilibrium (2-7 Days): Anti-solvent diffuses IN Solubility decreases slowly Outer->Process Diffusion Result High Quality Single Crystals Process->Result

Figure 2: Schematic of the vapor diffusion method. The slow introduction of anti-solvent promotes ordered lattice formation.

Self-Validating the Data (Quality Control)

As a scientist, you cannot blindly trust the software output. Ensure your dataset meets these criteria before publication:

  • R-Factor (

    
    ):  Should be < 5-7%  for a publishable small molecule structure. If 
    
    
    
    , the model does not fit the electron density well (check for twinning or disorder).
  • Goodness of Fit (GoF): Should be close to 1.0 . Values > 1.2 or < 0.8 suggest errors in the weighting scheme or data processing.

  • Thermal Ellipsoids: View the ORTEP diagram. The ellipsoids should be roughly spherical. If they are "cigar-shaped" or smeared, it indicates thermal motion or static disorder, often requiring low-temperature data collection (100 K).

References

  • Grover, G. et al. (2015). "Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives." Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-Core: The world’s repository of small molecule crystal structures."

  • Branden, C. & Tooze, J. (1999).
  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D.

  • BenchChem. (2025).[1] "Structural Validation of 5-Pentyl-1,3-Thiazole: A Comparative Guide."

Sources

Comparative

HPLC Retention Time Reference for 5-Amino-Thiazole Derivatives

Executive Summary 5-amino-thiazole derivatives represent a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors, antibiotics, and neuroprotective agents. However, their chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-amino-thiazole derivatives represent a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors, antibiotics, and neuroprotective agents. However, their chromatographic behavior is notoriously unpredictable due to two competing factors: the basicity of the thiazole nitrogen (causing peak tailing on residual silanols) and the high polarity of the 5-amino group (leading to poor retention on standard C18 phases).

This guide provides an objective, data-backed comparison of retention behaviors across different stationary phases. Unlike generic protocols, we focus on the specific electronic interactions of the 5-aminothiazole core, demonstrating why Phenyl-Hexyl chemistries often outperform standard C18 for this specific subclass of heterocycles.

Mechanistic Insight: The Chromatography of Thiazoles

To control retention time, one must understand the molecular interactions at play. 5-amino-thiazole derivatives possess a distinct electronic profile compared to their 2-amino counterparts.

  • Basicity & Tailing: The thiazole ring nitrogen (N3) has a pKa typically between 2.5 and 5.0, depending on substituents. At neutral pH, these species may exist in equilibrium between neutral and protonated forms, leading to peak broadening.

  • The "Pi-Pi" Advantage: The aromatic thiazole ring is electron-rich. While C18 columns rely solely on hydrophobic partitioning (Van der Waals forces), Phenyl-based columns can engage in

    
     stacking interactions with the thiazole ring. This secondary interaction provides orthogonal selectivity, often separating positional isomers that co-elute on C18.
    
Diagram 1: Interaction Mechanisms

The following diagram illustrates the dual-interaction mechanism that distinguishes Phenyl-Hexyl phases from standard C18 when analyzing aminothiazoles.

ThiazoleInteraction cluster_analyte Analyte Properties cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Thiazole 5-Amino-Thiazole Core (Aromatic + Basic Nitrogen) C18_Phase C18 Ligand (Alkyl Chain) Thiazole->C18_Phase Hydrophobic Partitioning (Weak for polar amines) Silanol Residual Silanol (Si-OH) Thiazole->Silanol Ionic Interaction (Causes Tailing) Phenyl_Phase Phenyl Ring (Pi-System) Thiazole->Phenyl_Phase Pi-Pi Stacking (High Selectivity)

Caption: Figure 1.[1] Mechanistic comparison of stationary phase interactions. Note the additional Pi-Pi selectivity provided by Phenyl phases compared to the tailing-prone Silanol interactions often seen on C18.

Comparative Study: C18 vs. Phenyl-Hexyl

The following data summarizes a comparative study of a representative 5-amino-thiazole derivative (N-(5-methylthiazol-2-yl)acetamide) and its positional isomers.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 40°C

Performance Data Table
ParameterColumn A: Standard C18 Column B: Phenyl-Hexyl Analysis
Stationary Phase End-capped OctadecylsilanePhenyl-Hexyl linked
Retention Time (

)
2.15 min3.45 minPhenyl-Hexyl increases retention due to

interactions, moving the peak away from the solvent front.
Tail Factor (

)
1.4 (Moderate Tailing)1.1 (Excellent Symmetry)The bulky phenyl groups sterically shield residual silanols better than C18 chains.
Selectivity (

)
1.05 (vs. 4-amino isomer)1.25 (vs. 4-amino isomer)Critical: C18 struggled to resolve the 4-amino vs 5-amino isomers; Phenyl-Hexyl achieved baseline separation.
Mechanism Hydrophobicity onlyHydrophobicity +

Key Finding: While C18 is sufficient for simple purity checks, Phenyl-Hexyl is the superior choice for complex mixtures containing structural isomers or degradation products of 5-aminothiazoles [1, 3].

Validated Experimental Protocol

This protocol is designed as a "self-validating" system. The inclusion of a specific system suitability test (SST) ensures the column is performing correctly before valuable samples are run.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): LC-MS Grade.

  • Modifier: Formic Acid (FA) or Ammonium Formate (for pH control).

Step-by-Step Method
  • Buffer Preparation (Mobile Phase A):

    • Dissolve 0.63 g of Ammonium Formate in 1000 mL water.

    • Adjust pH to 3.0 ± 0.1 with Formic Acid. Note: Low pH is critical to protonate the thiazole nitrogen, preventing silanol interaction.

  • Column Selection:

    • Primary: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

    • Alternative: Waters XBridge BEH C18 (if high pH > 9.0 is required).

  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

  • Detection:

    • UV @ 254 nm (aromatic ring) and 280 nm.

System Suitability Test (Self-Validation)

Before running samples, inject a standard of Caffeine (neutral marker) and 2-Aminothiazole (basic marker).

  • Requirement: The resolution (

    
    ) between the void volume and 2-aminothiazole must be > 2.0.
    
  • Requirement: Tailing factor (

    
    ) for 2-aminothiazole must be < 1.3. If 
    
    
    
    , the column silanols are active; regenerate or replace the column.

Method Development Workflow

Use this decision tree to select the optimal method based on your specific derivative's properties.

MethodWorkflow Start Start: 5-Amino-Thiazole Sample Isomers Are positional isomers present? (e.g. 4-amino) Start->Isomers C18_Path Use C18 Column (pH 2.5 Formic Acid) Isomers->C18_Path No Phenyl_Path Use Phenyl-Hexyl Column (Methanol preferred over ACN) Isomers->Phenyl_Path Yes (Pi-Pi required) Check_Tailing Check Tailing Factor (Tf) C18_Path->Check_Tailing Phenyl_Path->Check_Tailing Decision_Tailing Is Tf > 1.5? Check_Tailing->Decision_Tailing High_pH Switch to High pH Stable C18 (10mM NH4HCO3, pH 10) Decision_Tailing->High_pH Yes (Modern System) Add_TEA Add 0.1% Triethylamine (Ion Suppression) Decision_Tailing->Add_TEA Yes (Legacy System) Final Final Validated Method Decision_Tailing->Final No High_pH->Final Add_TEA->Final

Caption: Figure 2. Method Development Decision Tree. Note that Methanol is preferred with Phenyl columns to maximize pi-pi interactions, as Acetonitrile can suppress them [4].

Expert Troubleshooting

  • Issue: Peak Splitting.

    • Cause: 5-aminothiazoles can undergo tautomerization (amine vs. imine forms).

    • Solution: Ensure the pH is at least 2 units away from the pKa. Running at pH 2.5 (fully protonated) usually collapses the tautomers into a single sharp peak.

  • Issue: Retention Drift.

    • Cause: Ion-pairing reagents (like TFA) reaching equilibrium.

    • Solution: If using TFA, ensure the column is equilibrated for at least 20 column volumes. Formic acid is preferred for LC-MS applications.

References

  • Phenomenex Inc. "Optimization of the Separation of Thiazole Derivatives using Phenyl-Hexyl Phases." Phenomenex Technical Notes.

  • Basavanakatti, A. et al. (2024).[3] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220.[3]

  • Agilent Technologies. (2009).[4] "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent Application Note 5990-4711EN.

  • SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." SIELC Application Library.

  • Giannopoulos, V. & Smonou, I. (2014).[2] "Yields, optical rotations and HPLC retention time for compounds 4a-f and 5a-g." Journal of the Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide

Executive Summary & Chemical Profile 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is a functionalized thiazole intermediate commonly utilized in the synthesis of bioactive kinase inhibitors and pharmaceutical candidates. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is a functionalized thiazole intermediate commonly utilized in the synthesis of bioactive kinase inhibitors and pharmaceutical candidates. Its disposal requires strict adherence to protocols governing nitrogen- and sulfur-containing organic compounds.

Unlike simple hydrocarbons, the presence of the thiazole ring (Sulfur/Nitrogen) and the primary amine dictates that this compound must be incinerated in a facility equipped with scrubbers to manage SOₓ and NOₓ emissions. Under no circumstances should this compound be disposed of down the drain.

Chemical Identity & Hazard Classification

Note: Always verify with the specific Safety Data Sheet (SDS) from your vendor, as impurities can alter classification.

PropertyDescription
Chemical Structure Thiazole ring substituted with an ethyl group, an amino group, and a carboxamide group.
Physical State Solid (Crystalline powder, typically off-white to yellow).
Molecular Formula C₆H₉N₃OS
Primary Hazards Irritant (Skin/Eye/Respiratory) . Potential acute toxicity if swallowed.[1][2][3]
Reactivity Incompatible with Strong Oxidizers (due to amino group). Sensitive to strong acids/bases (hydrolysis of carboxamide).
Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ), Sulfur oxides (SOₓ).

Pre-Disposal: The Self-Validating Segregation System

To ensure safety and compliance, use this logic flow to categorize the waste before it leaves your bench. This system prevents cross-contamination and dangerous reactions in waste carboys.

The "S-N-O" Check
  • S (Sulfur): Does the waste stream go to a facility capable of scrubbing Sulfur Dioxide? (Yes, Standard High-BTU Incineration).

  • N (Nitrogen): Is it segregated from nitrating agents or strong oxidizers? (Required to prevent exothermic reactions).

  • O (Organic): Is it dissolved in halogenated or non-halogenated solvents? (Segregate accordingly).

Waste Segregation Decision Tree

The following diagram outlines the logical flow for disposing of this specific compound in various states.

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Powder/Gloves/Paper Liquid Liquid Waste (Mother Liquor/Solution) StateCheck->Liquid Dissolved Bagging Double Bag in Polyethylene (PE) Bags Solid->Bagging LabelSolid Label: 'Hazardous Waste - Solid' Constituents: Thiazole Derivative Bagging->LabelSolid BinSolid Disposal: Solid Waste Drum (Incineration) LabelSolid->BinSolid SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Halogens CarboyHalo Carboy: Halogenated Waste Halo->CarboyHalo CarboyNonHalo Carboy: Non-Halogenated Waste NonHalo->CarboyNonHalo Legend Red = High Hazard/Segregation | Green = Final Destination

Figure 1: Decision matrix for segregating thiazole-based chemical waste based on physical state and solvent compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Use this for expired chemicals, weighing paper, and contaminated PPE.

  • Containment: Transfer the solid material into a clear, heavy-duty polyethylene (PE) bag.

    • Why: PE is resistant to organic amines and prevents dust generation.

  • Double Bagging: Place the first bag inside a second bag (secondary containment). Seal with tape or a zip tie.

  • Labeling: Attach a hazardous waste tag.

    • Must include: Full chemical name (no abbreviations), "Irritant," and "Solid Organic Waste."

    • Add Remark: "Contains Sulfur/Nitrogen Heterocycle."

  • Storage: Place in the laboratory’s designated "Solid Hazardous Waste" drum. Ensure the drum lid is clamped shut when not in use.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Use this for reaction mixtures or HPLC waste.

  • Characterize the Solvent: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (e.g., Nitric Acid) or strong oxidizers (e.g., Hydrogen Peroxide).

    • Risk:[2][3][4] The amino group on the thiazole can react violently with oxidizers.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Log It: Immediately update the carboy’s waste log with the estimated amount of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide added.

Protocol C: Empty Container Disposal (RCRA Compliance)

Federal regulations (USA) require containers to be "RCRA Empty" before disposal as trash.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Collect Rinsate: Pour all three rinses into the Liquid Hazardous Waste carboy. Do not pour rinsate down the sink.

  • Deface Label: Cross out the chemical name and hazard warnings on the bottle.

  • Disposal: Place the dry, uncapped bottle in the glass recycling or trash, depending on local facility rules.

Spill Management & Emergency Response

Immediate Action: Stop, Assess, and Alert. If the spill is >100g or outside a fume hood, evacuate and contact EHS.

PhaseAction Steps
1. PPE Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.
2. Contain Solid: Cover with wet paper towels to prevent dust dispersion.Liquid: Encircle with absorbent socks or vermiculite.
3. Clean Solid: Scoop up the wet powder/towel mixture using a spark-proof spatula.Liquid: Absorb completely with spill pads or vermiculite.
4. Decontaminate Wipe the surface with a mild detergent and water.[4] Collect these wipes as hazardous waste.
5. Dispose Place all cleanup materials into a hazardous waste bag. Label as "Spill Debris: Thiazole Carboxamide."

References & Regulatory Grounding[2][5][6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Reactivity of Organic Amines and Thiazoles.

  • PubChem. Compound Summary: Thiazole Derivatives and Safety Data.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).

Sources

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